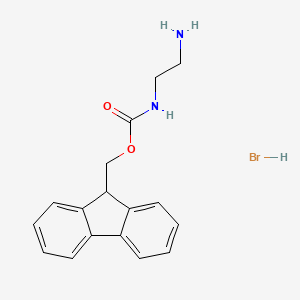
Bromhidrato de N-Fmoc-etilendiamina
Descripción general
Descripción
N-Fmoc-ethylenediamine hydrobromide, also known as 9-Fluorenylmethyl N-(2-aminoethyl)carbamate hydrobromide or N-Fmoc-1,2-diaminoethane hydrobromide, is a biochemical used for proteomics research . It has a molecular formula of C17H18N2O2•HBr and a molecular weight of 363.25 .
Molecular Structure Analysis
The molecular structure of N-Fmoc-ethylenediamine hydrobromide consists of a fluorenylmethyl group attached to an ethylenediamine group via a carbamate linkage . The compound also includes a hydrobromide ion, which is common in many biochemicals to improve solubility .Physical And Chemical Properties Analysis
N-Fmoc-ethylenediamine hydrobromide is a solid at room temperature . It has a molecular weight of 363.25 and a molecular formula of C17H18N2O2•HBr . It should be stored at -20°C .Mecanismo De Acción
- The primary target of N-Fmoc-ethylenediamine hydrobromide is likely to be proteins or enzymes involved in cellular processes. However, specific targets have not been widely reported in the literature .
Target of Action
Mode of Action
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Fmoc-EDA-HBr has a number of advantages when used in lab experiments. It is relatively stable at room temperature, making it easy to store and handle. It is also a versatile reagent, capable of reacting with a wide range of compounds. Furthermore, it is water-soluble, making it easy to work with in aqueous solutions. However, it is important to note that N-Fmoc-EDA-HBr is a powerful reagent and should be handled with care.
Direcciones Futuras
N-Fmoc-EDA-HBr has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. In the future, it could be used to develop new drugs and other bioactive molecules. It could also be used to study the structure and function of proteins and enzymes, as well as to study enzyme kinetics. Additionally, it could be used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules. Finally, it could be used in the synthesis of new materials, such as polymers and nanomaterials.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Bromhidrato de N-Fmoc-etilendiamina: se utiliza ampliamente como un bloque de construcción protegido en la síntesis de péptidos. El grupo Fmoc (9-fluorenilmetoxocarbonilo) protege la funcionalidad amina durante el proceso de síntesis, permitiendo la adición secuencial de aminoácidos para formar péptidos . Este compuesto es particularmente útil en la síntesis de péptidos en fase sólida (SPPS), donde se puede unir a una resina y luego utilizarse para alargar la cadena peptídica de forma controlada.
Reactivo de Entrecruzamiento
Debido a su naturaleza bifuncional, This compound sirve como un reactivo de entrecruzamiento. Se puede utilizar para unir dos moléculas que contienen grupos carboxilo libres, formando un enlace amida estable. Esta aplicación es crucial en la creación de estructuras moleculares complejas en la ciencia de materiales y la química de bioconjugación .
Hidrogel Antibacteriano
La investigación ha demostrado que los hidrogel basados en aminoácidos, que se pueden formar utilizando compuestos como This compound, exhiben una actividad antibacteriana de amplio espectro. Estos hidrogel se pueden utilizar en aplicaciones biomédicas, como apósitos para heridas y recubrimientos para dispositivos médicos, para prevenir infecciones bacterianas .
Safety and Hazards
N-Fmoc-ethylenediamine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with appropriate personal protective equipment, and exposure should be avoided .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.BrH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZVRGZNSCCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583805 | |
| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-55-4 | |
| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)

![2-Oxabicyclo[4.1.0]heptane](/img/structure/B1626845.png)
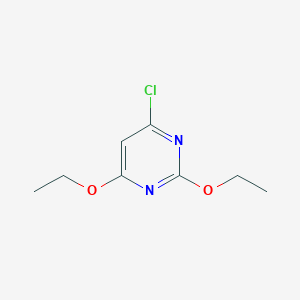
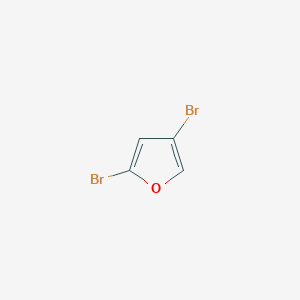

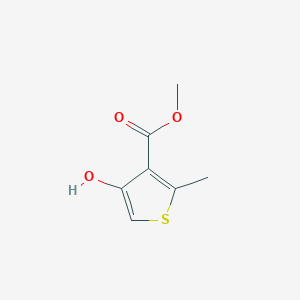
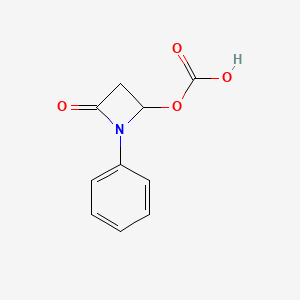
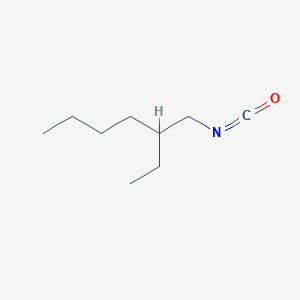

![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)
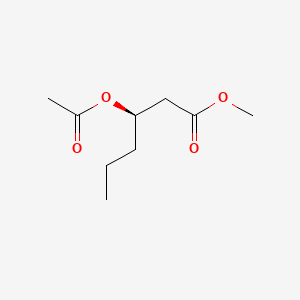

![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)
